molecular formula C11H13N3OS B1272886 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 669750-24-7

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1272886
M. Wt: 235.31 g/mol
InChI Key: OBQMSUPVWZLDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. These activities include antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, with the added benefit of low toxicity . The triazole ring is a versatile scaffold for the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, as reported in the study of a similar compound, where a crystalline triazole thione was synthesized with excellent yield . Microwave-assisted synthesis is another method used to rapidly produce triazole derivatives, as seen in the preparation of triazolothiadiazoles . Regioselective synthesis is also a common approach to obtain specific triazole derivatives with desired substituents . The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction is used to determine the crystal structure and to support the formation of specific isomers, such as the thione tautomer . The dihedral angles between the triazole ring and other substituents can be significant, as observed in a related compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, which occur at the nitrogen atom of the triazole ring . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their physicochemical tools, including elemental analyses, thermal analysis, and spectroscopic methods . These compounds are typically crystalline, odorless, and insoluble in water but soluble in organic solvents . The melting temperatures and other properties are determined according to pharmacopeial methods . The biological activities of these compounds are often predicted theoretically and can guide the synthesis of new compounds with potential as biological inhibitors .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazoles and triazoles are significant classes of organic medicinal compounds .
    • They are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .
    • These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
    • Some of these derivatives have been approved as drugs .
  • Antimicrobial Evaluation

    • Thiazole and triazole derivatives have been synthesized and characterized .
    • Their antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
    • Antifungal activity was also performed .
    • Some of the synthesized compounds showed good MIC values .
    • For example, certain compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
  • Molecular Docking

    • Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
    • The binding affinities of these compounds were determined .
    • It was found that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .
    • These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .
  • Vitamin B1 (Thiamine) Synthesis

    • A thiazole ring is naturally found in Vitamin B1 (thiamine) .
    • Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .
    • It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
  • Chemical Reaction Accelerators

    • Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
  • Antineoplastic Drugs

    • Thiazoles are found in many potent biologically active compounds, such as antineoplastic drug Tiazofurin .
  • Antioxidant, Analgesic, and Anti-inflammatory Agents

    • Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
    • These properties make them useful in the treatment of conditions associated with oxidative stress, pain, and inflammation .
  • Antiviral Agents

    • Some thiazole derivatives have shown antiviral properties .
    • For example, Ritonavir, an antiretroviral drug used in the treatment of HIV, contains a thiazole ring .
  • Diuretic Agents

    • Thiazole derivatives can also act as diuretic agents .
    • Diuretics help to remove excess water and salt from the body, and are often used to treat high blood pressure and other heart-related conditions .
  • Anticonvulsant Agents

    • Thiazole derivatives have been found to possess anticonvulsant properties .
    • These compounds can be used in the treatment of epilepsy and other conditions characterized by seizures .
  • Neuroprotective Agents

    • Some thiazole derivatives have shown neuroprotective effects .
    • These compounds can help to protect nerve cells from damage or degeneration .
  • Antitumor or Cytotoxic Drug Molecules

    • Thiazole derivatives have been found to have antitumor or cytotoxic properties .
    • These compounds can be used in the treatment of various types of cancer .

properties

IUPAC Name

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMSUPVWZLDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387947
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

669750-24-7
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.